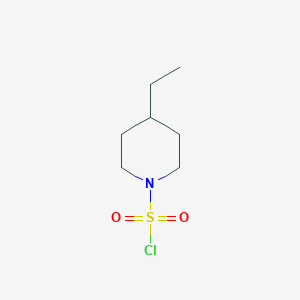

4-Ethylpiperidine-1-sulfonyl chloride

Description

Properties

IUPAC Name |

4-ethylpiperidine-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO2S/c1-2-7-3-5-9(6-4-7)12(8,10)11/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBJGVKLVYWVDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCN(CC1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethylpiperidine 1 Sulfonyl Chloride and Analogues

Established Synthetic Routes to Sulfonyl Chlorides

The preparation of sulfonyl chlorides can be achieved through several distinct pathways, each with its own advantages regarding substrate scope, reaction conditions, and scalability. These methods generally involve the formation of a sulfur-chlorine bond through the reaction of a suitable sulfur-containing starting material with a chlorinating agent, often in the presence of an oxidant or catalyst.

Amination and Sulfonylation Procedures

The direct synthesis of N-alkylsulfonyl chlorides, such as 4-Ethylpiperidine-1-sulfonyl chloride, is typically achieved by reacting the corresponding secondary amine with a sulfonating agent. A common and effective method involves the use of sulfuryl chloride (SO₂Cl₂) in the presence of a base. The secondary amine, 4-ethylpiperidine (B1265683) in this case, acts as a nucleophile, attacking the sulfur atom of the sulfuryl chloride. This reaction is analogous to the nucleophilic acyl substitution of carbonyl compounds alrasheedcol.edu.iq. The base is required to neutralize the hydrochloric acid that is generated as a byproduct of the reaction.

This approach is widely used for the synthesis of a variety of N-substituted sulfonamides' precursors, where the sulfonyl chloride is generated and then reacted in-situ with another amine cbijournal.com. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side products.

Sandmeyer-Type Chlorosulfonylation Reactions

The Sandmeyer reaction is a classic method for converting aromatic primary amines into various functional groups, including sulfonyl chlorides. This transformation proceeds via an intermediate diazonium salt. Traditionally, this involved reacting an aromatic amine with nitrous acid to form the diazonium salt, which is then treated with sulfur dioxide in the presence of a copper catalyst (e.g., CuCl₂) to yield the desired aryl sulfonyl chloride.

Recent advancements have introduced safer and more convenient reagents to replace gaseous sulfur dioxide. One such reagent is DABCO-bis(sulfur dioxide) (DABSO), a bench-stable, crystalline solid nih.govorganic-chemistry.orgorganic-chemistry.org. This modern Sandmeyer-type protocol involves reacting an aniline derivative with DABSO, a copper catalyst, and a source of chloride, typically hydrochloric acid nih.govorganic-chemistry.orgacs.orgnih.gov. The reaction can be performed as a one-pot process, avoiding the isolation of the potentially hazardous diazonium salt intermediate acs.org. This method has been successfully applied to a wide range of carbo- and heterocyclic anilines and has been demonstrated on a large scale, highlighting its industrial applicability nih.govacs.orgnih.gov.

Table 1: Examples of Sandmeyer-Type Chlorosulfonylation using DABSO Reaction conditions typically involve an aniline substrate, DABSO, a copper catalyst (e.g., CuCl₂), and HCl in a suitable solvent like acetonitrile, followed by the addition of a diazotizing agent like tert-butyl nitrite. The resulting sulfonyl chloride is often converted in situ to a more stable sulfonamide for ease of isolation and characterization.

| Aniline Substrate | Product (as Sulfonamide) | Yield (%) |

| Aniline | N-(phenylsulfonyl)morpholine | 85% |

| 4-Fluoroaniline | N-((4-fluorophenyl)sulfonyl)morpholine | 91% |

| 4-Methoxyaniline | N-((4-methoxyphenyl)sulfonyl)morpholine | 89% |

| 2-Aminopyridine | N-(pyridin-2-ylsulfonyl)morpholine | 82% |

| 3-Aminopyridine | N-(pyridin-3-ylsulfonyl)morpholine | 80% |

Data sourced from studies on Sandmeyer-type reactions with DABSO nih.govacs.org.

Oxidative Chlorination of Sulfur Precursors

The oxidative chlorination of sulfur-containing compounds, particularly thiols and disulfides, is one of the most common and direct methods for synthesizing sulfonyl chlorides acs.org. This process involves the oxidation of the sulfur atom and its simultaneous chlorination.

Both aliphatic and aromatic thiols (R-SH) and disulfides (R-S-S-R) can be effectively converted into their corresponding sulfonyl chlorides (R-SO₂Cl). The reaction mechanism is believed to proceed through the formation of the disulfide as an intermediate when starting from a thiol acs.orgorganic-chemistry.orgthieme-connect.com. Subsequent oxidation and cleavage of the sulfur-sulfur bond, followed by chlorination, leads to the final product. A variety of oxidizing and chlorinating systems have been developed to achieve this transformation efficiently organic-chemistry.orgdntb.gov.uanih.gov.

Several reagent systems have been optimized for the oxidative chlorination of sulfur precursors, with a focus on improving yields, reducing reaction times, and employing milder, more environmentally friendly conditions.

Hydrogen Peroxide (H₂O₂) : H₂O₂ is an attractive "green" oxidant because its primary byproduct is water researchgate.net. It is often used in combination with a chlorine source and a catalyst.

H₂O₂/SOCl₂ : The combination of hydrogen peroxide and thionyl chloride is a highly reactive system for the direct conversion of thiols to sulfonyl chlorides. acs.orgorganic-chemistry.orgresearchgate.net This method is characterized by extremely short reaction times and excellent yields for a broad range of substrates acs.orgorganic-chemistry.org.

H₂O₂/ZrCl₄ : Zirconium tetrachloride (ZrCl₄) acts as an efficient Lewis acid catalyst in conjunction with H₂O₂ for the oxidative chlorination of thiols and disulfides thieme-connect.comorganic-chemistry.org. This system offers high yields, very short reaction times, and mild conditions, avoiding the need for harsh reagents thieme-connect.comorganic-chemistry.org. The reaction is sensitive to the solvent, with polar solvents like acetonitrile providing the best results thieme-connect.com.

Nitric Acid/Hydrochloric Acid/Oxygen (HNO₃/HCl/O₂) : A continuous flow, metal-free protocol has been developed using a combination of nitric acid, hydrochloric acid, and oxygen to synthesize sulfonyl chlorides from thiols and disulfides dntb.gov.uanih.gov. This method is environmentally conscious and has been shown to be scalable, with successful operation over extended periods to produce significant quantities of the product dntb.gov.uanih.gov.

Table 2: Oxidative Chlorination of Thiols with H₂O₂/ZrCl₄ Reaction conditions: Thiol (1 mmol), 30% H₂O₂ (3 mmol), ZrCl₄ (1 mmol) in acetonitrile at 25°C.

| Thiol Substrate | Time (min) | Yield (%) |

| 4-Bromothiophenol | 1 | 96% |

| 4-Chlorothiophenol | 1 | 97% |

| 4-Methylthiophenol | 1.5 | 95% |

| Thiophenol | 1.5 | 94% |

| Benzyl Mercaptan | 2 | 92% |

Data sourced from Bahrami, K. et al., Synlett, 2009 thieme-connect.comorganic-chemistry.org.

Utilization of Specialized Chlorosulfonating Reagents (e.g., N-Chlorosuccinimide, DABSO)

To overcome challenges associated with traditional reagents, such as the handling of gaseous chlorine or sulfur dioxide, specialized reagents have been developed that are often safer and easier to handle solids.

N-Chlorosuccinimide (NCS) : NCS is a versatile and mild oxidizing and chlorinating agent organic-chemistry.orgwikipedia.orgcommonorganicchemistry.com. It can be used for the direct oxidative conversion of sulfur compounds to their corresponding sulfonyl chlorides researchgate.net. A combination of NCS and dilute hydrochloric acid smoothly oxidizes various thiol derivatives to afford sulfonyl chlorides in good yields organic-chemistry.org. Furthermore, NCS can be used for the in-situ preparation of sulfonyl chlorides from thiols, which can then be immediately reacted with amines to produce sulfonamides in a one-pot synthesis organic-chemistry.orgorganic-chemistry.org.

DABSO : As mentioned in the context of Sandmeyer-type reactions, DABCO-bis(sulfur dioxide) (DABSO) serves as a convenient solid surrogate for sulfur dioxide gas researchgate.netorganic-chemistry.org. Beyond its use with diazonium salts, DABSO can also be used in reactions with Grignard reagents to form sulfinates, which are then converted in situ to sulfonamides organic-chemistry.orgorganic-chemistry.org. This broadens the utility of DABSO for creating diverse sulfur-containing compounds from different starting materials.

Synthetic Strategies for Piperidine-1-sulfonyl Chloride Scaffolds

The synthesis of piperidine-1-sulfonyl chlorides and their analogues is a critical area of research, providing essential building blocks for various applications, including drug discovery. These scaffolds are typically prepared through the derivatization of pre-existing piperidine (B6355638) rings or by constructing the heterocyclic system with the sulfonyl chloride moiety in place.

Derivatization of Piperidine Derivatives with Sulfonyl Chlorides

A primary and straightforward strategy for the synthesis of piperidine-1-sulfonyl chlorides involves the reaction of a piperidine derivative with a suitable sulfonylating agent. This approach is widely used due to the commercial availability of a diverse range of substituted piperidines. The reaction typically involves the nucleophilic attack of the piperidine nitrogen on the sulfur atom of a sulfonyl chloride, leading to the formation of a sulfonamide bond.

In a typical procedure, a substituted piperidine, such as 4-aminopiperidine, is reacted with a sulfonyl chloride in the presence of a base to yield the corresponding N-sulfonylated piperidine. For instance, the synthesis of novel sulfonamide derivatives containing a piperidine moiety has been reported where 4-N-Boc-aminopiperidine is first deprotected and then reacted with various substituted sulfonyl chlorides to obtain the target molecules. mdpi.com The reaction of intermediate 2 with different substituted sulfonyl chlorides resulted in the desired products. mdpi.com

Another example involves the pre-column derivatization of piperidine with 4-toluenesulfonyl chloride for analytical purposes using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govresearcher.liferesearchgate.net This method highlights the reactivity of the piperidine nitrogen towards sulfonyl chlorides, forming a stable sulfonamide derivative that can be easily detected. nih.govresearcher.liferesearchgate.net

The general reaction can be summarized as follows:

R-H-piperidine + ClSO₂R' → R-N(SO₂R')-piperidine + HCl

The choice of base and solvent is crucial for the success of this reaction, with common choices including pyridine (B92270), triethylamine, or potassium carbonate in solvents like dichloromethane, N,N-dimethylformamide (DMF), or tetrahydrofuran (THF). mdpi.comcbijournal.com For example, the synthesis of certain sulfonamides has been achieved with high yields using triethylamine as a base in THF. cbijournal.com

Synthesis of Conformationally Restricted Heterocyclic Sulfonyl Chlorides

The synthesis of conformationally restricted heterocyclic sulfonyl chlorides, including those based on the piperidine scaffold, is of significant interest as the reduced conformational flexibility can lead to improved biological activity. thieme-connect.comresearchgate.net A general approach to these molecules involves a multi-step synthesis starting from readily available Cbz-protected amino alcohols. thieme-connect.comresearchgate.net

A mini-library of saturated heterocyclic sulfonyl chlorides, including derivatives of piperidine, has been synthesized. thieme-connect.comresearchgate.net The synthetic sequence involves the following key transformations:

Mesylation of the starting Cbz-protected amino alcohol.

Nucleophilic substitution of the mesylate with a thioacetate.

Oxidation of the resulting thioacetate to the desired sulfonyl chloride. thieme-connect.comresearchgate.net

| Starting Material (Alcohol) | Product (Sulfonyl Chloride) | Overall Yield (%) |

| Cbz-protected 4-hydroxymethylpiperidine | Cbz-protected piperidine-4-methylsulfonyl chloride | 51 |

| Cbz-protected 3-hydroxymethylpiperidine | Cbz-protected piperidine-3-methylsulfonyl chloride | 88 |

| Cbz-protected 2-hydroxymethylpiperidine | Cbz-protected piperidine-2-methylsulfonyl chloride | 77 |

Advanced Synthetic Techniques for this compound Production

Recent advancements in synthetic organic chemistry have led to the development of novel techniques that offer advantages in terms of efficiency, safety, and scalability for the production of sulfonyl chlorides. These include photocatalytic methods and continuous flow chemistry.

Photocatalytic Methods in Sulfonyl Chloride Formation

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions. mpg.deacs.org This approach has been successfully applied to the synthesis of sulfonyl chlorides from various precursors.

One such method involves the use of a heterogeneous transition metal-free photocatalyst, potassium poly(heptazine imide) (K-PHI), to produce sulfonyl chlorides from arenediazonium salts at room temperature with visible light irradiation. mpg.deacs.org This offers a sustainable alternative to traditional methods like the Meerwein chlorosulfonylation reaction. mpg.de The reaction demonstrates high tolerance to various functional groups and provides yields ranging from 50-95%. mpg.deacs.org

Another photocatalytic strategy utilizes K-PHI to selectively synthesize sulfonyl chlorides from S-arylthioacetates by varying the wavelength of the incident light. nih.gov Irradiation with blue or white light favors the formation of sulfonyl chlorides, while other wavelengths can lead to different products. nih.gov The proposed mechanism involves the one-electron oxidation of the thioacetate to a thiyl radical, which then reacts with a chlorine source. nih.gov The photocatalyst mediates the subsequent oxidation of the intermediate sulfenyl chloride to the final sulfonyl chloride. nih.gov

| Light Source (Wavelength) | Product from S-arylthioacetate |

| UV/Purple (365, 410 nm) | Arylchloride |

| Blue/White (465 nm) | Sulfonyl chloride |

| Green/Red (525/625 nm) | Diaryldisulfide |

This table illustrates the chromoselective synthesis of different products from S-arylthioacetates using a potassium poly(heptazine imide) photocatalyst, where the product formation is dependent on the wavelength of the incident light. nih.gov

While these methods have been demonstrated primarily for aryl sulfonyl chlorides, the principles could be adapted for the synthesis of aliphatic heterocyclic sulfonyl chlorides like this compound.

Continuous Flow Chemistry Approaches for Enhanced Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. mdpi.comnih.gov These benefits are particularly relevant for potentially hazardous reactions, such as those involving highly corrosive reagents like chlorosulfonic acid. mdpi.com

An automated continuous system has been developed for the production of aryl sulfonyl chlorides in multi-hundred-gram quantities. mdpi.com This system utilizes multiple continuous stirred-tank reactors (CSTRs) and a continuous filtration system, incorporating automated process control for improved consistency and reliability. mdpi.comresearchgate.net The spacetime yield of the continuous process showed a significant improvement compared to optimized batch conditions. mdpi.com For example, one continuous process produced 500 g in 12 hours, with a spacetime yield of 0.139 g mL⁻¹ h⁻¹, compared to 0.072 g mL⁻¹ h⁻¹ for the best batch process. mdpi.com

Another application of continuous flow chemistry is the synthesis of a key intermediate for antiretroviral medicines, which involves a sulfuryl chloride-based reaction. nih.gov The implementation of a continuous mesoscale system allowed for superior control over a strong exotherm and the evolution of gaseous byproducts, leading to a system with a high throughput of 141 g/h. nih.gov

The development of a continuous flow, metal-free protocol for synthesizing sulfonyl chlorides from thiols and disulfides has also been reported. researchgate.net These approaches demonstrate the potential of continuous flow technology to enhance the synthesis of sulfonyl chlorides, including this compound, by providing safer and more efficient manufacturing processes. mdpi.comresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 4 Ethylpiperidine 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Moiety

The sulfur atom in 4-Ethylpiperidine-1-sulfonyl chloride is highly electrophilic, making the sulfonyl chloride moiety susceptible to nucleophilic attack. This reactivity is the foundation for its use in synthesizing a variety of sulfonamide and sulfonate ester derivatives. The chloride ion is an effective leaving group, facilitating substitution reactions with a wide range of nucleophiles.

The reaction between a sulfonyl chloride and a primary or secondary amine is a cornerstone method for the synthesis of sulfonamides. sigmaaldrich.comorganic-chemistry.org In the case of this compound, it readily reacts with various amines to form the corresponding N-substituted 4-ethylpiperidine-1-sulfonamides. This reaction typically proceeds by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the elimination of a chloride ion. The subsequent deprotonation of the nitrogen atom, usually by a base such as pyridine (B92270) or triethylamine, yields the final sulfonamide product. cbijournal.com

The general reaction is as follows: this compound + R₁R₂NH → 4-Ethylpiperidine-1-sulfonamide-NR₁R₂ + HCl

The reaction is broad in scope, accommodating a diverse range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines. nih.gov The nucleophilicity of the amine plays a significant role in the reaction rate. While primary amines are generally highly reactive, secondary amines can exhibit lower reactivity due to steric hindrance. cbijournal.com

Table 1: Representative Synthesis of Sulfonamides from this compound

| Amine Reactant | Base | Solvent | Product | Yield (%) |

| Aniline | Pyridine | Dichloromethane | N-phenyl-4-ethylpiperidine-1-sulfonamide | 92 |

| Benzylamine | Triethylamine | Tetrahydrofuran | N-benzyl-4-ethylpiperidine-1-sulfonamide | 95 |

| Morpholine | Pyridine | Dichloromethane | 1-(4-Ethylpiperidine-1-sulfonyl)morpholine | 89 |

| Piperidine (B6355638) | Triethylamine | Acetonitrile | 1-(4-Ethylpiperidine-1-sulfonyl)piperidine | 91 |

Note: The data in this table is representative of typical sulfonylation reactions and illustrates the expected outcomes.

Analogous to the formation of sulfonamides, this compound reacts with alcohols to produce sulfonate esters. chegg.com This transformation is a crucial method for converting an alcohol's hydroxyl group, which is a poor leaving group, into a sulfonate ester, which is an excellent leaving group in nucleophilic substitution and elimination reactions. periodicchemistry.com The reaction mechanism involves the nucleophilic oxygen of the alcohol attacking the sulfur center of the sulfonyl chloride, displacing the chloride. youtube.comyoutube.com A non-nucleophilic base, typically pyridine, is used to neutralize the hydrochloric acid byproduct. youtube.com

The general reaction is as follows: this compound + R-OH → 4-Ethylpiperidine-1-sulfonate-OR + HCl

This reaction proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond of the alcohol is not broken during the process. chegg.comyoutube.com A variety of primary and secondary alcohols can be used, and the resulting sulfonate esters are valuable intermediates in organic synthesis. eurjchem.com

Table 2: Representative Synthesis of Sulfonate Esters from this compound

| Alcohol Reactant | Base | Solvent | Product | Yield (%) |

| Methanol | Pyridine | Dichloromethane | Methyl 4-ethylpiperidine-1-sulfonate | 88 |

| Ethanol | Pyridine | Dichloromethane | Ethyl 4-ethylpiperidine-1-sulfonate | 90 |

| Isopropanol | Pyridine | Dichloromethane | Isopropyl 4-ethylpiperidine-1-sulfonate | 85 |

| Phenol | Triethylamine | Tetrahydrofuran | Phenyl 4-ethylpiperidine-1-sulfonate | 78 |

Note: The data in this table is representative of typical sulfonylation reactions and illustrates the expected outcomes.

Radical-Mediated Transformations Involving Sulfonyl Chlorides

Beyond ionic reactions, sulfonyl chlorides can serve as precursors for sulfonyl radicals (RSO₂•) under radical-generating conditions. researchgate.net The S-Cl bond can be cleaved homolytically, for instance, through photolysis, thermolysis, or reaction with a radical initiator. The resulting 4-ethylpiperidine-1-sulfonyl radical can then participate in various radical-mediated transformations.

A key reaction of sulfonyl radicals is their addition to unsaturated systems like alkenes and alkynes. researchgate.net This process, known as radical sulfonylation, leads to the formation of a new carbon-sulfur bond. The initial adduct radical can then be trapped or undergo further transformations, such as cyclization. For example, the radical cyclization of certain ene-sulfonamides can produce bicyclic or tricyclic imines through a process involving the elimination of a sulfonyl radical. nih.gov While specific studies on this compound are limited, its participation in such radical processes is mechanistically plausible and offers pathways to complex molecular architectures. The quintessential reaction of β-sulfonyl radicals is fragmentation, which can form a sulfonyl radical and a multiple bond. nih.gov

Hydrolytic Stability and Pathways to Sulfonic Acids

Sulfonyl chlorides are generally susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acids and hydrochloric acid. The rate of this solvolysis is dependent on factors such as temperature, solvent polarity, and pH. nih.govresearchgate.net this compound is expected to undergo hydrolysis, particularly in aqueous or protic solvents.

The mechanism is typically considered a bimolecular nucleophilic substitution (Sₙ2), where a water molecule acts as the nucleophile attacking the sulfur atom. beilstein-journals.org The presence of a base can accelerate this process by deprotonating water, forming the more potent hydroxide (B78521) nucleophile.

Pathway to 4-Ethylpiperidine-1-sulfonic Acid: this compound + H₂O → 4-Ethylpiperidine-1-sulfonic acid + HCl

Due to this reactivity, the compound must be handled and stored under anhydrous conditions to maintain its integrity. While this hydrolytic instability can be a challenge, it also represents the primary degradation pathway in aqueous environments. The resulting 4-ethylpiperidine-1-sulfonic acid is generally more stable. google.com The half-life of sulfonyl chlorides in aqueous media can be relatively short, often on the order of minutes, depending on the specific conditions. nih.gov

Mechanistic Elucidation of Sulfonylation Processes

The synthesis of sulfonyl chlorides is commonly achieved through the oxidative chlorination of sulfur-containing precursors like thiols or disulfides. nih.govresearchgate.net For this compound, a plausible synthetic route would involve the oxidative chlorination of a corresponding thiol or disulfide precursor.

Investigations into the mechanism of these reactions using various oxidizing and chlorinating agents (e.g., Cl₂, N-chlorosuccinimide, 1,3-dichloro-5,5-dimethylhydantoin) have provided insight into the intermediates involved. rsc.org The process is believed to proceed through a stepwise oxidation of the sulfur atom. For a disulfide precursor, the reaction may involve the formation of an intermediate such as a thiosulfonate (R-SO₂-S-R). researchgate.net This intermediate is then cleaved by the chlorinating agent to yield the sulfonyl chloride. researchgate.net

A potential mechanistic pathway from a disulfide precursor can be outlined as:

Initial Oxidation: The disulfide is oxidized to form a thiosulfinate intermediate.

Rearrangement: The thiosulfinate can rearrange to the more stable thiosulfonate.

Chlorinolysis: The thiosulfonate is cleaved by a chlorine source (e.g., Cl₂ or HOCl generated in situ) to produce the sulfonyl chloride and a sulfenyl chloride.

Further Oxidation: The sulfenyl chloride intermediate is then rapidly oxidized to afford another molecule of the sulfonyl chloride.

Each step involves a progressive increase in the oxidation state of the sulfur atom until the hexavalent state in the final sulfonyl chloride product is reached.

Analysis of Radical Cascade and Aninium Ion Mechanisms

The reactivity of this compound in complex chemical transformations can be understood through the lens of radical cascade and aninium ion-mediated mechanisms. Although direct studies on this specific compound are not extensively documented, a mechanistic analysis can be inferred from related N-sulfonylated piperidine derivatives and general principles of organic synthesis.

Radical cascade reactions involving sulfonyl-containing compounds are a powerful tool for the construction of complex heterocyclic systems. nih.gov These reactions are typically initiated by the formation of a sulfonyl radical, which can then participate in a series of intramolecular and intermolecular addition and cyclization steps. In the context of a molecule like this compound, a hypothetical radical cascade could be initiated by homolytic cleavage of the S-Cl bond or by other radical initiators to generate a piperidine-1-sulfonyl radical. This reactive intermediate could then engage in various transformations, depending on the reaction conditions and the presence of other functional groups. For instance, in the presence of unsaturated systems, this radical could initiate a cascade of cyclizations leading to polycyclic sulfonamides.

Aninium ion mechanisms, or more commonly iminium ion mechanisms in the context of piperidine synthesis, represent another important class of reactions. The formation of an iminium ion from a piperidine derivative can facilitate a variety of nucleophilic additions and cyclization reactions. nih.gov For N-sulfonylated piperidines, the electron-withdrawing nature of the sulfonyl group can influence the formation and reactivity of such cationic intermediates. While not a direct precursor, transformations of related piperidine structures often proceed through intermediates that are analogous to aninium ions, highlighting the potential for this compound to engage in similar reactivity patterns, particularly in acidic media or in the presence of Lewis acids.

The following table summarizes hypothetical reaction parameters for these mechanisms based on general literature for related compounds.

| Parameter | Radical Cascade Mechanism | Aninium Ion Mechanism |

| Initiation | Radical initiator (e.g., AIBN, light), heat, or redox process | Acid catalysis (Brønsted or Lewis) |

| Key Intermediate | Piperidine-1-sulfonyl radical | Piperidinium or related cationic species |

| Typical Substrates | Alkenes, alkynes, or other radical acceptors | Nucleophiles, activated aromatic systems |

| Potential Products | Polycyclic sulfonamides, functionalized piperidines | Aminated products, cyclized structures |

Stereochemical Aspects in Piperidine Ring Transformations

The stereochemistry of reactions involving the piperidine ring of this compound is significantly influenced by the conformational preferences of the ring and the nature of the substituents. The 4-ethyl group and the 1-sulfonyl chloride group play crucial roles in directing the stereochemical outcome of transformations.

The piperidine ring typically adopts a chair conformation to minimize steric strain. In 4-substituted piperidines, the substituent at the C-4 position (in this case, the ethyl group) generally prefers an equatorial orientation to avoid unfavorable 1,3-diaxial interactions. The bulky sulfonyl chloride group on the nitrogen atom will also have a significant conformational impact. Studies on analogous N-sulfonyl piperidines have shown that the N-sulfonyl group can influence the ring's conformational equilibrium and the accessibility of adjacent positions. beilstein-journals.org

In reactions involving the piperidine ring, such as additions, eliminations, or ring-opening and closing, the stereochemical course is often dictated by the steric hindrance imposed by the substituents. For instance, in a nucleophilic attack on a hypothetical electrophilic center on the ring, the nucleophile would preferentially approach from the less hindered face. The diastereoselectivity of such reactions would be a direct consequence of the energy difference between the transition states leading to the different stereoisomers.

Research on the diastereoselective dihydroxylation of related N-tosyl-tetrahydropyridines demonstrates the powerful directing effect of the N-sulfonyl group. The stereochemical outcome was found to be dependent on the reaction conditions, with different reagents favoring the formation of different diastereomers. beilstein-journals.org This highlights the potential for controlling the stereochemistry of reactions on the piperidine ring of this compound by careful selection of reagents and reaction conditions.

The table below presents data from a study on the diastereoselective dihydroxylation of a related N-sulfonylated piperidine derivative, illustrating the influence of reagents on stereochemical outcomes.

| Reagent System | Substrate | Major Diastereomer Ratio | Reference |

| OsO₄, NMO, acetone-water | (2R,3R)-2-butyl-1-(toluene-4-sulfonyl)-1,2,3,6-tetrahydropyridin-3-ol | >95:5 | beilstein-journals.org |

| OsO₄, TMEDA, CH₂Cl₂ | (2R,3R)-2-butyl-1-(toluene-4-sulfonyl)-1,2,3,6-tetrahydropyridin-3-ol | 5:95 | beilstein-journals.org |

These findings underscore the principle that the stereochemical transformations of the piperidine ring in this compound are likely to be highly dependent on the interplay between the conformational preferences of the ring and the steric and electronic effects of its substituents.

Applications in Advanced Organic Synthesis and Building Block Chemistry

Construction of Complex Heterocyclic Systems

4-Ethylpiperidine-1-sulfonyl chloride serves as a key reagent in the synthesis of intricate heterocyclic frameworks, which are prevalent in many biologically active compounds.

The most prominent application of this compound is in the synthesis of sulfonamides. The reaction of the sulfonyl chloride moiety with primary or secondary amines is a fundamental transformation in organic chemistry, leading to the formation of a stable sulfonamide linkage. researchgate.netcbijournal.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The versatility of this reaction allows for the incorporation of the 4-ethylpiperidine-1-sulfonyl group into a vast array of molecules, thereby modifying their physicochemical properties such as solubility and lipophilicity. researchgate.net

The synthesis of novel sulfonamide derivatives is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in a number of therapeutic agents. mdpi.comnih.gov The general reaction for the synthesis of sulfonamides from this compound is depicted below:

Reaction Scheme for Sulfonamide Synthesis

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Primary or Secondary Amine | N-substituted-4-ethylpiperidine-1-sulfonamide |

The reaction conditions for sulfonamide synthesis can be tailored to the specific amine being used, with common bases including pyridine (B92270) and triethylamine. cbijournal.com The resulting sulfonamides can serve as intermediates for further synthetic transformations or as the final target molecules in drug discovery programs.

Beyond the synthesis of sulfonamides, this compound can be converted into other important sulfonyl derivatives. For instance, the chloride can be displaced by a fluoride ion to yield the corresponding sulfonyl fluoride. Sulfonyl fluorides are valuable reagents in their own right, particularly in the context of "click chemistry" and for the development of chemical probes for biological systems.

Furthermore, sulfonyl chlorides can be precursors to sulfones and sulfinic acids. The synthesis of sulfinic acids and their salts can be achieved through the reduction of sulfonyl chlorides. nih.gov These sulfinic acid derivatives are versatile intermediates that can be used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. While the direct conversion to sulfones is less common from the sulfonyl chloride, it can be accomplished through multi-step sequences.

Functional Group Protection and Activation Strategies utilizing Sulfonyl Chlorides

The sulfonyl group can be employed as a protecting group for amines. organic-chemistry.orglibretexts.org In this strategy, a primary or secondary amine is reacted with a sulfonyl chloride, such as this compound, to form a stable sulfonamide. This sulfonamide is generally resistant to a wide range of reaction conditions, effectively protecting the amine functionality while other chemical transformations are carried out on the molecule. wikipedia.orgwiley.com The protecting group can later be removed under specific conditions to regenerate the free amine.

In addition to protection, the sulfonyl chloride group can act as an activating group. For example, the formation of a sulfonate ester from an alcohol and a sulfonyl chloride converts the hydroxyl group into a good leaving group, facilitating nucleophilic substitution reactions. nih.gov

Role as a Synthetic Intermediate in Piperidine-Based Compound Synthesis

The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. acs.org this compound serves as a valuable intermediate for the introduction of the 4-ethylpiperidine (B1265683) moiety into larger, more complex molecules.

By utilizing this compound in reactions with various nucleophiles, chemists can construct novel piperidine-derived scaffolds. acs.orgresearchgate.net These scaffolds can then be further elaborated to generate libraries of compounds for screening in drug discovery and materials science. The 4-ethyl group on the piperidine ring can influence the conformational preferences of the ring and provide a point for steric interaction with biological targets. The synthesis of complex piperidine scaffolds is a key strategy in the development of new chemical entities with desired biological activities. mdpi.com

Examples of Scaffolds Derived from this compound

| Scaffold Type | Synthetic Approach | Potential Applications |

|---|---|---|

| Sulfonamide-linked bi-heterocycles | Reaction with heterocyclic amines | Medicinal Chemistry |

| Piperidine-containing macrocycles | Ring-closing metathesis of precursors made from the sulfonyl chloride | Host-guest chemistry, drug delivery |

The incorporation of the 4-ethylpiperidine-1-sulfonyl group can be a strategic decision in the design of conformationally constrained analogues of biologically active molecules. nih.govnih.gov The rigid piperidine ring, coupled with the tetrahedral geometry of the sulfonyl group, can limit the number of accessible conformations of a molecule. This conformational restriction can lead to an increase in binding affinity and selectivity for a biological target by locking the molecule into its bioactive conformation. researchgate.net The design and synthesis of such constrained analogues is a powerful tool in medicinal chemistry for optimizing the pharmacological properties of lead compounds. nih.gov

Scaffold Derivatization for Structure-Activity Relationship Studies in Chemical Biology

The strategic modification of core molecular structures, or scaffolds, is a cornerstone of modern chemical biology and medicinal chemistry. This process, known as scaffold derivatization, allows for the systematic exploration of the chemical space around a privileged core to understand and optimize its interaction with biological targets. This compound is a valuable reagent in this context, serving as a versatile scaffold for the generation of compound libraries aimed at elucidating structure-activity relationships (SAR).

The primary utility of this compound in scaffold derivatization lies in its reactive sulfonyl chloride group. This functional group readily undergoes nucleophilic substitution with a wide array of primary and secondary amines to form stable sulfonamide linkages. By employing a diverse collection of amine building blocks, a large library of N-substituted 4-ethylpiperidine-1-sulfonamides can be rapidly synthesized. This parallel synthesis approach is fundamental to generating the chemical diversity required for effective SAR studies. The 4-ethylpiperidine moiety itself provides a three-dimensional structural element that can influence binding to biological macromolecules.

Structure-activity relationship studies are critical for transforming a biologically active "hit" compound into a potent and selective "lead" candidate for drug development or into a refined chemical probe to investigate biological pathways. The fundamental principle of SAR is that the biological activity of a compound is directly related to its chemical structure. By systematically altering the structure of a molecule and observing the corresponding changes in its biological effects, researchers can identify the key molecular features responsible for activity, selectivity, and other desirable properties.

In the context of a library of 4-ethylpiperidine-1-sulfonamides, SAR studies involve comparing the biological activities of the different derivatives. For instance, if the library is screened against a particular enzyme, the inhibitory potency (often measured as the half-maximal inhibitory concentration, IC50) of each compound is determined. By analyzing how the IC50 values change with variations in the amine substituent (R group), researchers can deduce critical information. For example, the introduction of a bulky hydrophobic group might enhance binding to a hydrophobic pocket in the target protein, leading to lower IC50 values and increased potency. Conversely, the addition of a charged group might be detrimental to activity if the binding site is predominantly nonpolar.

This systematic approach allows for the development of a predictive model for how different structural features contribute to the desired biological effect. While specific SAR data for libraries derived from this compound is not extensively published in publicly available literature, the principles can be illustrated with data from analogous sulfonamide series. For example, studies on N-substituted 4-arylsulfonylpiperidine derivatives have demonstrated that modifications to the N-substituent can significantly impact inhibitory activity against enzymes like matrix metalloproteinases (MMPs) nih.gov. Similarly, research on piperazine (B1678402) sulfonamides has shown that the nature and position of substituents on the aromatic ring of the sulfonamide can influence their potency as DPP-IV inhibitors srce.hr.

To illustrate the concept, the following interactive data table presents hypothetical research findings for a library of 4-ethylpiperidine-1-sulfonamide derivatives tested for their inhibitory activity against a hypothetical enzyme, "Kinase X".

Table 1: Hypothetical Structure-Activity Relationship Data for 4-Ethylpiperidine-1-sulfonamide Derivatives against Kinase X

| Compound ID | R Group (Amine Substituent) | Structure of R Group | IC50 (nM) against Kinase X | Notes |

| 1a | Methyl | -CH₃ | 5000 | Baseline activity with a small alkyl group. |

| 1b | Isopropyl | -CH(CH₃)₂ | 2500 | Increased steric bulk slightly improves potency. |

| 1c | Cyclohexyl | -C₆H₁₁ | 800 | A larger, rigid hydrophobic group significantly enhances activity, suggesting a hydrophobic binding pocket. |

| 1d | Benzyl | -CH₂C₆H₅ | 450 | The presence of an aromatic ring further improves potency, indicating potential for π-π stacking interactions. |

| 1e | 4-Methoxybenzyl | -CH₂C₆H₄-OCH₃ | 200 | An electron-donating group on the aromatic ring enhances activity, possibly through favorable electronic interactions. |

| 1f | 4-Chlorobenzyl | -CH₂C₆H₄-Cl | 600 | An electron-withdrawing group at the same position is less favorable, suggesting sensitivity to electronic effects. |

| 1g | 2-Aminoethyl | -CH₂CH₂NH₂ | >10000 | Introduction of a basic amine is detrimental, possibly due to charge repulsion in the binding site. |

| 1h | 2-Carboxyethyl | -CH₂CH₂COOH | 150 | A carboxylic acid group provides a significant boost in potency, suggesting a key hydrogen bond or ionic interaction. |

The data in this hypothetical table demonstrates how systematic derivatization of the 4-ethylpiperidine-1-sulfonyl scaffold can lead to a clear understanding of the SAR. The findings would guide the next round of synthesis, focusing on analogs with features that have shown to improve activity, such as incorporating a carboxylic acid moiety on an aromatic ring substituent. This iterative process of design, synthesis, and testing is central to the optimization of lead compounds in drug discovery and the development of potent and specific chemical probes for exploring biological systems.

Computational Chemistry and Theoretical Investigations

Molecular Modeling of Reactivity and Selectivity in Sulfonylation Reactions

Molecular modeling is a powerful tool for understanding the intricacies of sulfonylation reactions, where a sulfonyl group is transferred to a nucleophile, typically an amine or alcohol. In the context of 4-Ethylpiperidine-1-sulfonyl chloride reacting with a nucleophile, computational models can predict the reaction's feasibility, rate, and outcome.

Theoretical studies on analogous sulfonylation reactions suggest that the process is governed by both electronic and steric factors. nih.gov The reactivity of the sulfonyl chloride is dictated by the electrophilicity of the sulfur atom. Computational models, often employing Density Functional Theory (DFT), can calculate the distribution of electron density and map the molecular electrostatic potential (MEP). researchgate.net The MEP highlights electron-deficient regions (positive potential) that are susceptible to nucleophilic attack. For this compound, the sulfur atom is the primary electrophilic center.

The selectivity of the reaction, particularly when multiple nucleophilic sites are present in a substrate, can also be modeled. By calculating the activation energies for different reaction pathways, computational methods can predict which product is kinetically favored. sapub.org For example, in a molecule with both a primary and a secondary amine, modeling can determine the transition state energies for the sulfonylation at each site, thereby predicting the major product. Studies on related systems show that steric hindrance around the nucleophilic site plays a crucial role, which can be quantified through computational modeling. nih.gov

Theoretical Prediction of Reaction Energetics and Transition State Structures

Quantum mechanical calculations are employed to predict the energetics of chemical reactions, providing a quantitative understanding of their thermodynamic and kinetic profiles. For the formation of a sulfonamide from this compound and an amine, theoretical methods can determine the key thermodynamic parameters. sapub.org

The Gibbs free energy (ΔG) of the reaction indicates its spontaneity, while the enthalpy change (ΔH) reveals whether it is exothermic or endothermic. sapub.org These values are calculated by optimizing the geometries of reactants, products, and, crucially, the transition state. Transition state theory allows for the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed.

A typical computational workflow involves:

Geometry Optimization: Finding the lowest energy conformation for reactants and products.

Transition State Search: Locating the saddle point on the potential energy surface that connects reactants and products. This structure represents the highest energy point along the reaction coordinate.

Frequency Calculation: Confirming the nature of the stationary points (reactants and products have all positive frequencies, while the transition state has exactly one imaginary frequency) and calculating zero-point vibrational energies.

These calculations provide a detailed picture of the reaction mechanism at the molecular level. For instance, studies on the sulfonylation of toluene (B28343) with sulfur trioxide have elucidated a mechanism involving the formation of a π-complex followed by a Wheland intermediate. nih.gov A similar approach can map the step-by-step transformation for the reaction of this compound.

Table 1: Hypothetical Calculated Thermodynamic and Kinetic Data for a Representative Sulfonylation Reaction

| Parameter | Calculated Value | Unit | Interpretation |

| ΔH (Enthalpy) | -125 | kJ/mol | The reaction is highly exothermic. |

| ΔG (Gibbs Free Energy) | -140 | kJ/mol | The reaction is spontaneous under standard conditions. |

| Ea (Activation Energy) | 65 | kJ/mol | The reaction has a moderate kinetic barrier. |

Note: Data are representative examples based on typical values for sulfonylation reactions.

Computational Approaches to Conformational Analysis of Piperidine-1-sulfonyl Chloride Structures

Computational methods are essential for exploring the conformational landscape of such molecules. researchgate.net A common strategy involves:

Conformational Search: Using algorithms like Monte Carlo or systematic searches to generate a wide range of possible conformations. researchgate.net

Geometry Optimization: Optimizing each generated structure using quantum mechanics (like DFT) or molecular mechanics force fields to find local energy minima. researchgate.net

Energy Calculation: Determining the relative energies of the stable conformers to identify the most populated states at a given temperature, often using the Boltzmann distribution. researchgate.net

For N-substituted piperidines, studies have shown that the chair conformation is predominant. researchgate.net The ethyl group at the C4 position strongly prefers an equatorial orientation to minimize steric clashes. The sulfonyl chloride group attached to the nitrogen also has rotational freedom, and its preferred orientation will be influenced by a combination of steric and electronic effects, such as dipole-dipole interactions. researchgate.net Understanding the dominant conformation is crucial as it dictates how the molecule presents itself for intermolecular interactions.

Ligand-Protein Interaction Modeling of Piperidine-Sulfonamide Conjugates

Once this compound reacts to form a sulfonamide, the resulting compound may have biological activity. Computational modeling is a cornerstone of modern drug discovery, used to predict and analyze how these molecules (ligands) interact with biological targets like proteins. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. researchgate.netcolab.ws This method is widely used for screening virtual libraries of compounds and for understanding the structural basis of ligand binding.

In a typical docking study involving a piperidine-sulfonamide conjugate, the process is as follows:

Preparation: The 3D structures of the protein target and the ligand are prepared. This includes adding hydrogen atoms and assigning partial charges.

Docking Simulation: A docking algorithm samples a large number of possible binding poses of the ligand within the protein's binding site.

Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is predicted as the most likely binding mode.

Docking studies on piperazine (B1678402) and piperidine (B6355638) sulfonamides have successfully predicted their binding modes within various enzymes. srce.hrnih.gov These studies reveal which parts of the molecule are critical for binding. For instance, the sulfonamide group often acts as a key hydrogen bond donor and acceptor, while the piperidine ring and its substituents can engage in hydrophobic or van der Waals interactions. peerj.com

Table 2: Example Docking Results for Piperidine-Sulfonamide Derivatives Against a Hypothetical Kinase Target

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Derivative A | -8.5 | LYS-78, GLU-95, LEU-150 |

| Derivative B | -7.9 | LYS-78, ASP-165, PHE-166 |

| Derivative C | -9.2 | GLU-95, LEU-150, VAL-152 |

Note: This table presents illustrative data typical of docking studies.

Beyond simply predicting the binding pose, computational analysis provides a detailed breakdown of the molecular forces that stabilize the ligand-protein complex. researchgate.net Molecular recognition is driven by a combination of non-covalent interactions. researchgate.net

Key interaction forces identified through modeling include:

Hydrogen Bonds: These are crucial directional interactions, often involving the sulfonamide oxygens and the N-H group, which can interact with polar residues like serine, threonine, or the peptide backbone. nih.gov

Hydrophobic Interactions: The ethyl group and the aliphatic parts of the piperidine ring can fit into greasy, non-polar pockets of the protein, displacing water and leading to a favorable energetic contribution.

Electrostatic Interactions: These occur between charged or polar groups on the ligand (like the partially negative sulfonamide oxygens) and oppositely charged or polar regions on the protein surface. acs.org

Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the dynamic stability of the ligand-protein complex over time, offering a more realistic picture of the binding event. peerj.com

Future Perspectives and Emerging Research Avenues

Development of Novel and Green Synthetic Methodologies for Sulfonyl Chlorides

Traditional methods for synthesizing sulfonyl chlorides have often relied on harsh reagents and conditions, prompting a shift towards more environmentally benign and efficient alternatives nbinno.comorganic-chemistry.org. The development of "green" chemistry approaches is a major focus, aiming to minimize waste, reduce energy consumption, and utilize less hazardous substances nbinno.com.

Future research in the synthesis of 4-Ethylpiperidine-1-sulfonyl chloride is expected to explore several innovative strategies:

Catalytic Methods and Flow Chemistry: The use of catalytic systems and continuous flow reactors can significantly improve reaction efficiency, reduce reaction times, and enhance safety and scalability nbinno.com.

Alternative Chlorinating Agents: Research into novel chlorinating agents that are milder and more selective is ongoing. For instance, the use of 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) has been shown to be an efficient method for preparing sulfonyl chlorides from sulfonic acids under mild, solvent-free conditions organic-chemistry.org.

Oxidative Chlorination: Green methods for the oxidative chlorination of thiols and their derivatives are being developed. One such method uses sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) as an oxidant in sustainable solvents like water or ethanol, offering a simple and environmentally friendly pathway to sulfonyl chlorides which can then be reacted in situ researchgate.net. Another approach involves the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts, which is noted for its use of readily available reagents and safe operation organic-chemistry.org.

Photocatalysis: Visible-light photocatalysis represents a promising green alternative, enabling chemical transformations by harvesting solar light acs.org. Heterogeneous photocatalysts, such as potassium poly(heptazine imide), have been used for the synthesis of sulfonyl chlorides from arenediazonium salts under mild conditions, offering high functional group tolerance acs.org. This approach avoids the harsh reagents common in traditional syntheses acs.orgnih.gov.

These advancements aim to make the synthesis of sulfonyl chlorides like this compound more sustainable and economically viable nbinno.com.

Exploration of Unconventional Reaction Pathways and Mechanistic Discoveries

A deeper understanding of the reaction mechanisms governing sulfonyl chlorides is crucial for controlling reaction outcomes and discovering new synthetic applications. While the solvolysis of many sulfonyl chlorides is understood to proceed via a concerted SN2 mechanism, variations exist depending on the structure of the compound and the reaction conditions nih.gov.

For this compound, future mechanistic studies could focus on:

Reactions with Nucleophiles: Detailed kinetic and mechanistic studies of its reactions with a wider range of nucleophiles, particularly in aqueous or protic media, could reveal unexpected pathways. For example, studies on arenesulfonyl chlorides have shown third-order reaction processes with certain amines at high pH, a phenomenon potentially influenced by hydrophobic effects scispace.com.

Radical Reactions: Sulfonyl chlorides can serve as sources for various radical species, enabling a range of transformations including additions to unsaturated compounds like alkenes and alkynes . Exploring the radical chemistry of this compound could open up new avenues for C-S and C-C bond formation.

Photocatalytic Transformations: The use of photocatalysis can enable novel reaction pathways that are inaccessible through traditional thermal methods. Chromoselective catalysis, where the reaction outcome is controlled by the wavelength of light, has been demonstrated for the synthesis of sulfonyl chlorides from thio-derivatives, and could be applied to explore new reactions of this compound nih.gov.

Uncovering these novel pathways and understanding their underlying mechanisms will expand the synthetic utility of this piperidine-based sulfonyl chloride.

Advanced Derivatization Techniques for Enhanced Analytical Performance

Derivatization is a key strategy in analytical chemistry to improve the detectability and separation of analytes. Sulfonyl chlorides are effective derivatizing agents, particularly for compounds containing primary and secondary amine groups, enhancing their detection in techniques like High-Performance Liquid Chromatography (HPLC) nih.gov.

Future research in this area could proceed in two main directions:

This compound as a Derivatizing Agent: The compound itself could be developed as a novel reagent for the pre-column derivatization of analytes that are otherwise difficult to detect. Its specific structure may impart unique chromatographic properties or detector responses to the resulting derivatives.

Derivatization for Analysis of this compound and its Precursors: Conversely, robust derivatization methods are needed to accurately quantify reactive compounds like sulfonyl chlorides or impurities in their starting materials researchgate.netnih.gov. Developing and validating such methods is crucial for quality control in manufacturing processes nih.gov. This involves reacting the sulfonyl chloride with a suitable reagent to form a stable, easily quantifiable derivative, allowing for accurate analysis by techniques like reversed-phase HPLC researchgate.netnih.gov.

The goal is to develop sensitive and reliable analytical methods that can be applied in various fields, from quality control to residue analysis nih.gov.

Design and Synthesis of Piperidine-Sulfonyl Chloride Based Chemical Probes for Research

The piperidine (B6355638) scaffold is a common motif in biologically active compounds and pharmaceuticals nih.govnih.gov. The reactive sulfonyl chloride group can be used to covalently link this scaffold to biological targets, making this compound an attractive starting point for the design of chemical probes.

Emerging research could focus on:

Enzyme Inhibitors: By incorporating the 4-ethylpiperidine-1-sulfonamide moiety into larger molecules, researchers can design potent and selective inhibitors for specific enzymes. Structure-based drug design principles can guide the synthesis of derivatives targeting enzymes implicated in diseases like cancer nih.gov.

Redox Probes: The piperidine structure can be integrated into more complex systems to create probes for studying biological redox processes. For instance, piperazine-fused cyclic disulfides have been developed as rapid-response redox substrates for live-cell imaging chemrxiv.org.

Activity-Based Probes: The electrophilic sulfonyl chloride can react with nucleophilic residues in the active sites of enzymes, allowing for the design of activity-based probes to profile enzyme function in complex biological systems.

The synthesis of such probes would involve strategic late-stage functionalization, a powerful approach for creating diverse molecular tools for chemical biology d-nb.inforesearchgate.net.

Integration of Computational and Experimental Approaches for Rational Compound Design

The synergy between computational modeling and experimental synthesis has revolutionized drug discovery and materials science jddhs.commdpi.com. This integrated approach allows for the rational design of novel compounds with desired properties, accelerating the development process mdpi.comresearchgate.net.

For derivatives of this compound, this integration would involve:

Molecular Docking and Virtual Screening: Computational techniques can predict how potential derivatives will bind to a biological target, such as an enzyme active site nih.gov. Virtual screening of large compound libraries can identify promising candidates for synthesis and experimental testing nih.gov.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of 4-ethylpiperidine-1-sulfonamide derivatives with their biological activity, helping to guide the design of more potent compounds researchgate.net.

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of molecules, helping to understand the stability of ligand-receptor complexes and the mechanisms of action at an atomistic level mdpi.com.

By combining these computational predictions with expert-driven chemical synthesis and experimental validation, researchers can efficiently navigate the vast chemical space to discover novel molecules with enhanced efficacy and specificity mdpi.com. This iterative cycle of design, synthesis, and testing is a powerful paradigm for modern chemical research.

Q & A

Q. What are the common synthetic routes for 4-ethylpiperidine-1-sulfonyl chloride, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of 4-ethylpiperidine using chlorosulfonic acid or sulfuryl chloride under anhydrous conditions. Key steps include:

- Step 1 : Dissolve 4-ethylpiperidine in a dry aprotic solvent (e.g., dichloromethane) at 0–5°C.

- Step 2 : Slowly add sulfuryl chloride (1.1–1.3 equivalents) while maintaining low temperatures to minimize side reactions.

- Step 3 : Stir for 4–6 hours under nitrogen atmosphere, followed by quenching with ice-water and extraction.

- Optimization : Use molecular sieves to scavenge moisture, and monitor reaction progress via TLC (hexane:ethyl acetate, 3:1). Yield improvements (>75%) are achievable with stoichiometric control and inert conditions .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR in CDCl to identify ethyl (δ 1.2–1.4 ppm, triplet) and sulfonyl groups (δ 3.2–3.5 ppm, multiplet).

- Infrared Spectroscopy (IR) : Peaks at 1360 cm (S=O asymmetric stretch) and 1170 cm (S=O symmetric stretch).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode for molecular ion [M+H] at m/z 211.6.

Cross-validate with elemental analysis (C, H, N, S) to confirm purity .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to prevent inhalation.

- Storage : Keep in a desiccator at 2–8°C under nitrogen to avoid hydrolysis.

- Spill Management : Neutralize spills with sodium bicarbonate and collect residue in a chemical waste container.

- Emergency Measures : For skin contact, rinse with copious water (15+ minutes) and seek medical attention if irritation persists .

Advanced Research Questions

Q. How does this compound’s stability vary under different solvent and temperature conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min to identify decomposition onset (>120°C).

- Solvent Compatibility : Test stability in polar aprotic solvents (e.g., DMF, DMSO) vs. non-polar solvents (toluene) via H NMR over 24 hours. Hydrolysis is accelerated in aqueous media (t < 2 hours at pH 7.4).

- Mitigation : Use freshly distilled solvents and avoid prolonged exposure to ambient humidity .

Q. How should researchers address contradictions in reported reactivity data for sulfonyl chloride derivatives?

- Methodological Answer :

- Reproducibility : Replicate reactions under strictly controlled conditions (temperature, solvent purity, inert atmosphere).

- Cross-Validation : Compare results across multiple analytical methods (e.g., HPLC purity assays vs. F NMR for fluorinated analogs).

- Literature Review : Prioritize peer-reviewed studies from authoritative databases (e.g., CAS Common Chemistry, PubChem) over vendor catalogs .

Q. What role does this compound play in medicinal chemistry, particularly in enzyme inhibition studies?

- Methodological Answer :

- Target Identification : Use as a sulfonylation agent to modify lysine residues in enzyme active sites (e.g., carbonic anhydrase).

- Assay Design : Perform kinetic assays with varying inhibitor concentrations (0.1–10 µM) and monitor activity via UV-Vis (e.g., p-nitrophenyl acetate hydrolysis).

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying alkyl chains (e.g., methyl, propyl) to correlate substituent size with IC values .

Q. What strategies resolve low-yield issues during sulfonylation reactions?

- Methodological Answer :

- Side Reaction Analysis : Identify by-products (e.g., sulfonic acids) via LC-MS and adjust stoichiometry or reaction time.

- Catalysis : Introduce DMAP (4-dimethylaminopyridine, 5 mol%) to accelerate sulfonyl transfer.

- Purification : Use flash chromatography (silica gel, gradient elution with hexane:ethyl acetate) or recrystallization (ethanol/water) to isolate pure product .

Q. How can researchers detect and quantify trace impurities in synthesized batches?

- Methodological Answer :

- HPLC Method : Use a C18 column, mobile phase (acetonitrile:0.1% formic acid, 70:30), and UV detection at 254 nm. Calibrate with spiked impurity standards (e.g., 4-ethylpiperidine).

- Mass Detection : HRMS (Orbitrap) in full-scan mode (m/z 50–1000) to identify unknown impurities.

- Limits : Set a reporting threshold of 0.1% per ICH Q3A guidelines .

Q. What mechanistic insights exist for sulfonylation reactions involving piperidine derivatives?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in situ IR to track sulfonyl chloride consumption.

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to map transition states and identify rate-limiting steps (e.g., nucleophilic attack by piperidine).

- Isotope Labeling : Employ S-labeled sulfuryl chloride to trace sulfonate group transfer via MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.